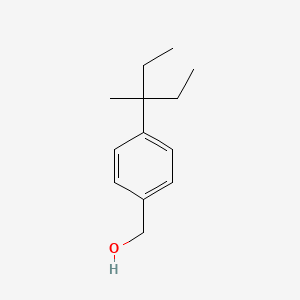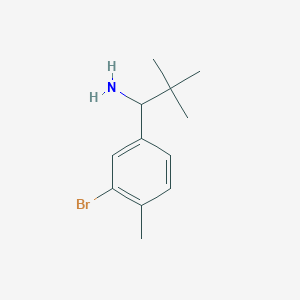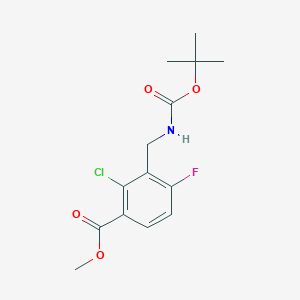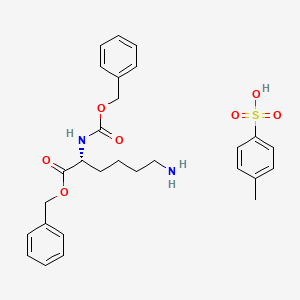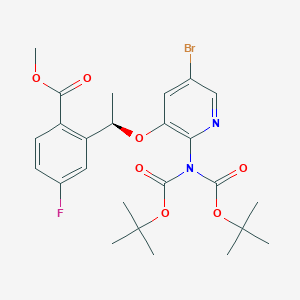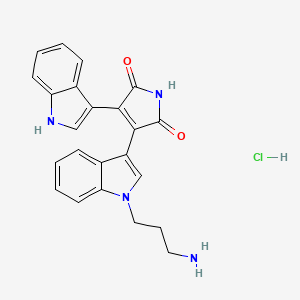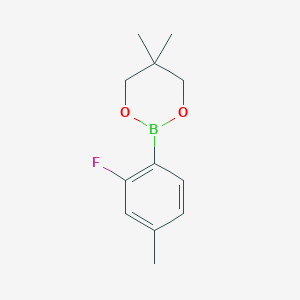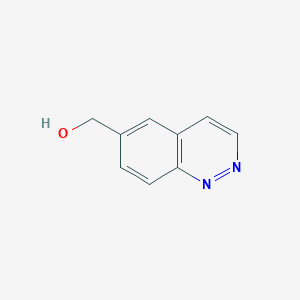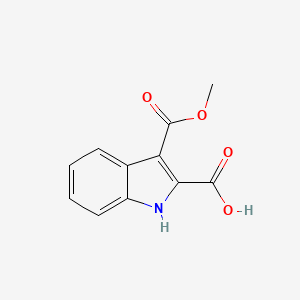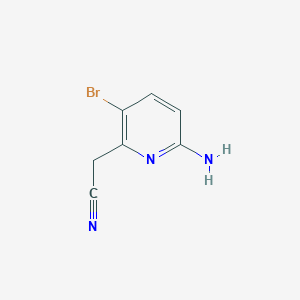
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 3rd position, and an acetonitrile group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of biological and chemical applications, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-3-bromopyridin-2-yl)acetonitrile typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction introduces the bromine atom at the desired position on the pyridine ring. The subsequent introduction of the acetonitrile group can be achieved through various methods, including nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Amines and Nitro Derivatives: Formed through reduction and oxidation reactions, respectively.
科学的研究の応用
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Used in the design and synthesis of probes for studying biological processes.
作用機序
The mechanism of action of 2-(6-Amino-3-bromopyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the amino and bromine groups allows for interactions with various biological molecules, influencing their activity and function. The acetonitrile group can also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Amino-6-bromopyridine: Similar structure but lacks the acetonitrile group.
2-(6-Bromopyridin-3-yl)acetonitrile: Similar structure but lacks the amino group.
2-(Pyridin-2-yl)acetonitrile: Lacks both the amino and bromine groups.
Uniqueness
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile is unique due to the presence of both the amino and bromine groups on the pyridine ring, along with the acetonitrile group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
2-(6-amino-3-bromopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7(10)11-6(5)3-4-9/h1-2H,3H2,(H2,10,11) |
InChIキー |
QSZGRUZIKLOUGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)

